3-(2,2-Dimethylpropyl)pyrrolidine

Description

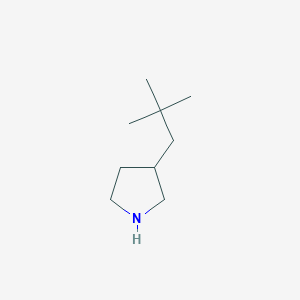

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)6-8-4-5-10-7-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYJHNSJFIDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 3-(2,2-Dimethylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The ability to functionalize this ring at the 3-position allows for the exploration of chemical space and the fine-tuning of pharmacological properties. The 2,2-dimethylpropyl (neopentyl) group is a bulky, lipophilic moiety that can impart unique steric and electronic properties to a molecule, potentially influencing its binding affinity, selectivity, and metabolic stability.

This guide explores several potential pathways for the synthesis of 3-(2,2-dimethylpropyl)pyrrolidine, drawing from established methods in heterocyclic chemistry. These include multicomponent reactions, cycloaddition strategies, and the functionalization of pyrrolidine precursors.

Pathway 1: [3+2] Cycloaddition Approach

One of the most powerful methods for constructing five-membered rings is the [3+2] cycloaddition reaction. This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). For the synthesis of a 3-substituted pyrrolidine, an azomethine ylide can serve as the 1,3-dipole, reacting with an appropriate alkene.

A plausible route would involve the reaction of an azomethine ylide generated in situ from an amino acid ester (such as glycine methyl ester) and an aldehyde, with a neopentyl-substituted alkene.

Logical Workflow for [3+2] Cycloaddition

Caption: Logical workflow for the synthesis of this compound via a [3+2] cycloaddition pathway.

Experimental Protocol: General Procedure for [3+2] Cycloaddition

This protocol is adapted from general methods for the synthesis of substituted pyrrolidines via 1,3-dipolar cycloaddition reactions.[3]

-

Reaction Setup: To a solution of an appropriate aldehyde (1.0 mmol) and glycine methyl ester hydrochloride (1.0 mmol) in a suitable solvent (e.g., acetonitrile or toluene, 10 mL) is added a base (e.g., triethylamine, 1.1 mmol).

-

Ylide Formation: The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the azomethine ylide.

-

Cycloaddition: 4,4-Dimethyl-1-pentene (1.2 mmol) and a Lewis acid catalyst (e.g., Ag(I) or Cu(I), 5-10 mol%) are added to the reaction mixture.

-

Reaction Conditions: The reaction is heated to reflux and monitored by TLC or LC-MS until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the protected pyrrolidine derivative.

-

Deprotection: The protecting groups (e.g., N-benzyl and ester groups) are removed under standard conditions (e.g., hydrogenation for N-benzyl, and hydrolysis for the ester) to yield the final product.

Quantitative Data for Analogous Reactions

While specific yield data for the synthesis of this compound is not available, the following table presents typical yields for similar [3+2] cycloaddition reactions to form substituted pyrrolidines.[3]

| Dipolarophile | Catalyst | Solvent | Yield (%) |

| Methyl Acrylate | PBu₃ | Acetonitrile | Good |

| Chalcones | I₂ / K₂CO₃ | - | High |

| Isatins | Et₃N | Acetonitrile | Good |

Pathway 2: Reduction of a Substituted Pyrrolinone

Another viable strategy involves the synthesis of a 3-(2,2-dimethylpropyl)-3-pyrrolin-2-one intermediate, followed by reduction. The pyrrolinone core can be assembled through a multicomponent reaction.

Synthesis Pathway via Pyrrolinone Reduction

Caption: Proposed synthesis of this compound through a pyrrolinone intermediate.

Experimental Protocol: General Procedure for Pyrrolinone Synthesis and Reduction

This protocol is based on general procedures for the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and their subsequent reduction.[4]

-

Pyrrolinone Synthesis: Pivalaldehyde (1.0 equiv.), a primary amine (e.g., benzylamine, 1.0 equiv.), and citric acid (2.0 equiv.) are mixed in absolute ethanol (1.0 mL). The mixture is stirred at room temperature for 1 hour. Sodium diethyl oxalacetate (2.0 equiv.) is then added, and the reaction is stirred until completion (monitored by TLC).

-

Workup and Isolation: The reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude 3-hydroxy-pyrrolin-2-one.

-

Dehydration and Isomerization: The crude intermediate is subjected to dehydration and isomerization conditions (e.g., acid catalysis) to form the 3-(2,2-dimethylpropylidene)-pyrrolidin-2-one.

-

Reduction: The resulting substituted pyrrolidinone is dissolved in a dry ethereal solvent (e.g., THF) and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C, followed by stirring at room temperature or reflux.

-

Final Workup and Purification: The reaction is carefully quenched with water and aqueous base. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by distillation or chromatography to afford the final product.

Quantitative Data for Analogous Reactions

Yields for the initial multicomponent reaction to form the pyrrolinone ring can vary.[4] Subsequent reduction steps are typically high-yielding.

| Aldehyde | Amine | Catalyst | Pyrrolinone Yield (%) |

| Benzaldehyde | Aniline | Citric Acid | 42 |

Pathway 3: Catalytic Alkylation of a Pyrroline

A modern approach to 3-substituted pyrrolidines involves the catalytic functionalization of a pyrroline precursor. For instance, a hydroalkylation reaction could be employed.

Experimental Workflow for Catalytic Alkylation

Caption: Experimental workflow for the synthesis of this compound via catalytic alkylation.

Experimental Protocol: General Procedure for Catalytic Alkylation

This hypothetical protocol is based on modern palladium-catalyzed hydroarylation and related cross-coupling reactions.[1][5] An analogous hydroalkylation would be a novel extension.

-

Reaction Setup: In a glovebox, an oven-dried vial is charged with an N-protected 3-pyrroline (1.0 equiv.), a palladium or nickel catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., a phosphine ligand, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Reagent Addition: A solution of neopentyl bromide or a related neopentyl organometallic reagent in a dry, deoxygenated solvent (e.g., dioxane or toluene) is added.

-

Reaction Conditions: The vial is sealed and heated to the appropriate temperature (e.g., 80-120 °C) for 12-24 hours. The reaction is monitored by GC-MS or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

-

Deprotection: The N-protecting group is removed using standard procedures to yield the target compound.

Quantitative Data for Analogous Palladium-Catalyzed Reactions

The following table shows representative yields for palladium-catalyzed hydroarylation of N-alkyl pyrrolines with various aryl bromides, which serves as an analogy for the proposed hydroalkylation.[1]

| N-Alkyl Group | Aryl Bromide | Yield (%) |

| N-Propyl | 4-Bromotoluene | 85 |

| N-Propyl | 4-Bromoanisole | 78 |

| N-Butyl | 3-Bromopyridine | 65 |

Conclusion

The synthesis of this compound, while not explicitly described in the current literature, can be approached through several well-established synthetic strategies. The choice of pathway will depend on the availability of starting materials, desired scale, and the stereochemical requirements of the final product. The methodologies outlined in this guide—[3+2] cycloaddition, reduction of a pyrrolinone intermediate, and catalytic alkylation of a pyrroline—provide a solid foundation for the development of a robust and efficient synthesis. Further optimization of reaction conditions would be necessary to achieve high yields and purity for this specific target molecule. This guide serves as a starting point for researchers and drug development professionals aiming to incorporate this unique scaffold into their discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

A Potent Allosteric Inhibitor of Wild-Type p53-Induced Phosphatase 1 (WIP1)

An In-depth Technical Guide to GSK2830371 (CAS No. 1337112-03-4)

This document provides a comprehensive technical overview of GSK2830371, a selective and orally bioavailable small-molecule inhibitor of the WIP1 phosphatase (also known as PPM1D). This guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential and biochemical properties of this compound.

Compound Identification and Physicochemical Properties

GSK2830371 is a pyridinylaminomethylthienylcarboxamide compound that acts as a potent allosteric inhibitor of WIP1 phosphatase.

| Property | Value | Source |

| Compound Name | GSK2830371 | [1][2][3][4][5][6][7][8][9][10] |

| CAS Number | 1337112-03-4 (also associated with 1404456-53-6) | [11] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | Light yellow powder | |

| Solubility | DMSO: ≥ 92 mg/mL (199.55 mM) | [1] |

| Storage | Store at 2-8°C. For stock solutions, -20°C for 1 year or -80°C for 2 years is recommended. | [6] |

Mechanism of Action and Pharmacology

GSK2830371 is an orally active, allosteric, non-competitive, and reversible inhibitor of WIP1 phosphatase.[1] It binds to a "flap" subdomain outside the catalytic site, regulating the enzyme's activity and substrate recognition.[2] A key feature of GSK2830371 is that in addition to inhibiting WIP1's phosphatase activity, it also induces the ubiquitination-dependent degradation of the WIP1 protein, leading to a downregulation of its cellular levels.[3]

The primary mechanism of action involves the inhibition of WIP1, a phosphatase that negatively regulates key proteins in the DNA damage response (DDR) pathway.[2] By inhibiting WIP1, GSK2830371 effectively increases the phosphorylation and activation of multiple WIP1 substrates. This leads to the potentiation of tumor suppressor pathways, most notably the p53 signaling pathway.[1][5]

Pharmacological and Biological Activity Data

GSK2830371 demonstrates potent enzymatic inhibition and cellular activity, particularly in cancer cells with wild-type TP53. Its effects are significantly enhanced when used in combination with other agents, such as MDM2 inhibitors.

| Target/Assay | IC₅₀ / GI₅₀ | Cell Line / Conditions | Source |

| WIP1 (FDP substrate) | 6 nM | Enzymatic Assay | [1][6] |

| WIP1 (phospho-p38 MAPK substrate) | 13 nM | Enzymatic Assay | [6] |

| Cell Growth Inhibition | 2.65 µM (GI₅₀) | MCF-7 (Breast Carcinoma) | [6][9] |

| Cell Growth Inhibition | 3.7 µM (ED₅₀) | Z-138 (Mantle Cell Lymphoma) | [2][4] |

| Effect | Description | Cell Lines | Source |

| Substrate Phosphorylation | Increases phosphorylation of p53 (S15), Chk2 (T68), H2AX (S139), and ATM (S1981). | MCF-7, DOHH2 | [1] |

| p53 Pathway Activation | Induces expression of p53 transcriptional targets like p21 and PUMA. | Z-138, MCF-7 | [2][4][6] |

| Antiproliferative Activity | Selective activity in lymphoid cell lines with wild-type TP53. Minimal single-agent effect in many non-amplified cell lines. | Various | [1][3][5] |

| Apoptosis Induction | Induces apoptosis, evidenced by phosphatidylserine externalization and loss of mitochondrial membrane potential. | Z-138 | [2] |

| Cell Cycle Arrest | Induces G2/M phase arrest when combined with MDM2 inhibitors. | RBE, SK-Hep-1 | [5][10] |

| Synergistic Effects | Potentiates the effects of MDM2 inhibitors (Nutlin-3, RG7388, HDM201) and chemotherapies (Doxorubicin, Bortezomib). | Various (p53-WT) | [1][2][3][7] |

In Vivo Efficacy

Oral administration of GSK2830371 has demonstrated antitumor activity in xenograft models.

| Animal Model | Dosing Regimen | Result | Source |

| DOHH2 Tumor Xenografts | 150 mg/kg, p.o., BID (twice daily) for 14 days | 41% tumor growth inhibition | [6] |

| DOHH2 Tumor Xenografts | 150 mg/kg, p.o., TID (thrice daily) for 14 days | 68% tumor growth inhibition | [6] |

| DOHH2 Tumor Xenografts | 75 mg/kg, p.o., BID (twice daily) for 14 days | Comparable inhibition to 150 mg/kg BID | [6] |

In vivo studies showed that GSK2830371 increases phosphorylation of Chk2 (T68) and p53 (S15) in tumors. The requirement for a TID schedule for maximal effect suggests a short half-life in mice.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature for GSK2830371.

This protocol describes a method to determine the IC₅₀ of GSK2830371 against WIP1 phosphatase activity using a fluorescent substrate.

Protocol Details:

-

Assay Buffer Preparation : Prepare a buffer consisting of 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, and 0.05 mg/ml BSA.[1]

-

Compound Preparation : Create a serial dilution of GSK2830371 in DMSO. A corresponding DMSO-only control is required.

-

Reaction Setup : In a 96-well plate, add 50 µM of the fluorescent substrate, fluorescein diphosphate (FDP), along with the diluted compound or DMSO.[1]

-

Enzyme Addition : Initiate the enzymatic reaction by adding 10 nM of recombinant WIP1 enzyme to each well.[1]

-

Incubation : The reaction is carried out at room temperature.

-

Data Acquisition : The fluorescent signal is measured using a microplate reader, with excitation at 485 nm and emission at 530 nm.[1]

-

Analysis : The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the antiproliferative effects of GSK2830371.

-

Cell Seeding : Seed cells (e.g., MCF-7) into 96-well plates at a density of 200–400 cells per well.[1]

-

Compound Treatment : After 24 hours, treat the cells with a serial dilution of GSK2830371. Include a DMSO-only control.

-

Incubation : Incubate the plates for an extended period, typically 7 days, to assess long-term effects on cell proliferation.[1]

-

Assay Procedure : Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition : Measure the luminescent signal using a suitable plate reader, such as an EnVision 2104.[1]

-

Analysis : Normalize the data to the DMSO control and calculate GI₅₀ values using appropriate software.

This protocol is used to detect changes in the phosphorylation state of WIP1 substrates.

-

Cell Treatment and Lysis : Treat cells (e.g., MCF-7, HCT116) with GSK2830371 (e.g., 2.5 µM) for various time points (e.g., 0-8 hours).[6][7] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification : Determine protein concentration in the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-p53 (Ser15), total p53, phospho-Chk2 (T68), WIP1, and a loading control like actin.[1][7]

-

Wash and incubate with HRP-conjugated secondary antibodies (e.g., goat anti-mouse/rabbit).[7]

-

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Future Directions

GSK2830371 is a potent and selective inhibitor of WIP1 phosphatase that reactivates the p53 tumor suppressor pathway. While it shows modest activity as a single agent in many cancer cell lines, its true potential lies in combination therapies.[2][3] By preventing the dephosphorylation of key DDR proteins, GSK2830371 sensitizes cancer cells, particularly those with wild-type p53, to the effects of MDM2 inhibitors and conventional chemotherapy.[7] The synergistic relationship between WIP1 inhibition and MDM2 inhibition provides a strong rationale for targeting tumors with genetic alterations in PPM1D, such as copy number gain or activating mutations.[7] Further research and clinical investigation are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from this combination strategy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. mdpi.com [mdpi.com]

- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1337112-03-4 | CAS DataBase [m.chemicalbook.com]

3-(2,2-Dimethylpropyl)pyrrolidine molecular weight and formula

A Technical Overview of 3-(2,2-Dimethylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of this compound, a substituted pyrrolidine of interest in chemical synthesis and potential drug discovery. The pyrrolidine ring is a fundamental scaffold in numerous natural products and synthetic drugs, making its derivatives valuable building blocks for medicinal chemistry.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of this compound are summarized below. These properties are essential for its application in experimental settings, influencing factors such as solubility, reactivity, and pharmacokinetic profiles in potential drug candidates.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N | [1][2][3][4] |

| Molecular Weight | 141.25 g/mol | [1][2][3][4] |

| CAS Number | 1337112-03-4 | [1][2][3] |

| Boiling Point (Predicted) | 177.5 ± 8.0 °C | [3] |

| Density (Predicted) | 0.821 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.50 | [3] |

| SMILES Code | CC(C)(C)CC1CNCC1 | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of 3-substituted pyrrolidines is a well-established area of organic chemistry. The following represents a generalized approach that could be adapted for the synthesis of this specific compound, based on common methodologies for similar structures.

General Synthetic Strategy: Palladium-Catalyzed Hydroarylation

A plausible synthetic route for 3-substituted pyrrolidines involves the palladium-catalyzed hydroarylation of N-protected pyrrolines. This method allows for the direct introduction of an aryl or alkyl group at the 3-position of the pyrrolidine ring.

Reaction Scheme:

-

Starting Materials: An appropriately N-protected 3-pyrroline and a suitable organometallic reagent containing the 2,2-dimethylpropyl (neopentyl) group.

-

Catalyst: A palladium-based catalyst, often in conjunction with a phosphine ligand.

-

Reaction Conditions: The reaction would typically be carried out in an inert solvent under an inert atmosphere. The temperature and reaction time would need to be optimized for the specific substrates.

-

Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified using column chromatography.

Note: The stereochemistry of the final product would be a critical consideration, and the choice of catalyst and reaction conditions could influence the diastereoselectivity of the reaction.

Logical Workflow for Compound Characterization

Given the nature of this compound as a chemical building block, a logical workflow for its characterization after synthesis is crucial. The following diagram illustrates a typical process for confirming the identity, purity, and structure of a newly synthesized compound.

Caption: Logical workflow for the characterization of a synthesized chemical compound.

This guide provides a foundational understanding of this compound based on available data. Further experimental investigation would be necessary to fully elucidate its properties and potential applications.

References

Spectroscopic Analysis of 3-(2,2-Dimethylpropyl)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(2,2-Dimethylpropyl)pyrrolidine, also known as 3-neopentylpyrrolidine, is a substituted pyrrolidine derivative. The pyrrolidine ring is a core scaffold in numerous pharmaceuticals and biologically active compounds. Understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and the development of new chemical entities. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

Due to the limited availability of published experimental data for this compound, this section presents predicted spectroscopic information and data from closely related analogs. It is important to note that while predictions provide valuable insights, they are not a substitute for experimental verification.

Table 1: Predicted Mass Spectrometry Data for 3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 170.1903 |

| [M+Na]⁺ | 192.1723 |

| [M-H]⁻ | 168.1758 |

Note: This data is for a structurally related compound and serves as an estimation.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on standardized and well-documented experimental procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum to identify the chemical shift, integration, and multiplicity of each proton signal.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum to identify the chemical shift of each unique carbon atom.

-

Proton-decoupled mode is typically used to simplify the spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC/MS or Electrospray Ionization (ESI) for LC/MS.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

While specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the foundational knowledge for its acquisition and interpretation. The outlined protocols for NMR, IR, and MS are standard methodologies in chemical analysis and are directly applicable for the characterization of this and other novel pyrrolidine derivatives. The logical workflow presented illustrates the interconnectedness of these techniques in the comprehensive elucidation of molecular structures, a critical process in chemical research and drug development. It is recommended that researchers working with this compound perform these analyses to generate and publish the data, thereby contributing to the broader scientific knowledge base.

Physical and chemical characteristics of 3-(2,2-Dimethylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,2-Dimethylpropyl)pyrrolidine, a substituted pyrrolidine derivative, presents a unique scaffold for potential applications in medicinal chemistry and drug discovery. The pyrrolidine ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. The introduction of a neopentyl group at the 3-position offers a distinct lipophilic profile that may influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details general experimental protocols for the synthesis of 3-substituted pyrrolidines, and explores the potential biological activities based on related compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates predicted data and general knowledge of the pyrrolidine class to provide a thorough understanding for research and development purposes.

Physical and Chemical Characteristics

Direct experimental data for this compound is scarce in publicly available literature. However, computational predictions provide valuable insights into its physicochemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | - |

| Molecular Weight | 141.25 g/mol | - |

| Boiling Point | 177.5 ± 8.0 °C | Predicted[1] |

| Density | 0.821 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 10.50 ± 0.10 | Predicted[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

One common and versatile approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which can be extended to the synthesis of 3-alkyl-pyrrolidines.[2][3][4]

General Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Substituted Pyrrolidines

This protocol is a generalized procedure based on established methods for the synthesis of 3-aryl and can be conceptually adapted for 3-alkyl pyrrolidines.

Materials:

-

N-protected-3-pyrroline

-

Alkylating agent (e.g., a neopentyl halide or equivalent)

-

Palladium catalyst (e.g., PdCl₂)

-

Phosphine ligand (e.g., P(o-Tol)₃)

-

Base (e.g., N,N-dimethylpiperazine)

-

Co-catalyst/additive (e.g., Cu(OTf)₂)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and co-catalyst.

-

Add the anhydrous solvent, followed by the N-protected-3-pyrroline and the alkylating agent.

-

Add the base to the reaction mixture.

-

Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) for a specified time (e.g., 17 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyrrolidine.

Diagram 1: General Workflow for Palladium-Catalyzed Synthesis of 3-Substituted Pyrrolidines

Caption: A generalized workflow for the synthesis of 3-substituted pyrrolidines.

Spectroscopic Characterization (General Expectations)

While specific NMR and mass spectrometry data for this compound are not available, general principles can be used to predict the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the pyrrolidine ring protons, including multiplets in the aliphatic region. The neopentyl group would exhibit a singlet for the nine equivalent protons of the tert-butyl group and a multiplet for the methylene protons adjacent to the pyrrolidine ring.

-

¹³C NMR: The spectrum would display distinct signals for each of the nine carbon atoms. The quaternary carbon and the three methyl carbons of the neopentyl group would have characteristic chemical shifts. The carbons of the pyrrolidine ring would appear in the aliphatic region.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.25 g/mol ).

-

Fragmentation patterns would likely involve the loss of the neopentyl group or cleavage of the pyrrolidine ring.

Potential Biological Activity and Signaling Pathways

The pyrrolidine scaffold is a key component in a vast number of biologically active molecules, and 3-substituted pyrrolidines, in particular, have shown significant pharmacological potential.[2][5][6] The biological activity is highly dependent on the nature and stereochemistry of the substituent at the 3-position.

Known activities of 3-substituted pyrrolidines include:

-

Central Nervous System (CNS) Activity: Many 3-aryl pyrrolidines are potent ligands for serotonin and dopamine receptors, suggesting potential applications as antidepressants, antipsychotics, or treatments for other neurological disorders.[2]

-

Antimicrobial and Antiviral Activity: The pyrrolidine ring is a common feature in various antimicrobial and antiviral agents.[6]

-

Enzyme Inhibition: Substituted pyrrolidines have been developed as inhibitors for various enzymes, playing roles in cancer and inflammatory diseases.[5]

The neopentyl group of this compound introduces a significant lipophilic character, which could enhance its ability to cross the blood-brain barrier, potentially making it a candidate for CNS-active drugs.

Diagram 2: Potential Biological Targets of 3-Substituted Pyrrolidines

Caption: Potential biological targets for 3-substituted pyrrolidine compounds.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential for drug discovery. While specific experimental data is currently lacking, this technical guide provides a foundational understanding based on predicted properties and the well-documented chemistry and biology of the broader class of 3-substituted pyrrolidines. The synthetic strategies and potential biological activities outlined herein offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully elucidate the physical, chemical, and pharmacological profile of this compound.

References

- 1. This compound CAS#: 1337112-03-4 [m.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Pyrrolidines

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most valuable and versatile scaffolds in medicinal chemistry. Its prevalence in numerous natural products, from alkaloids to amino acids, foreshadowed its immense potential as a foundational element in synthetic drug design. The unique stereochemical and physicochemical properties of the pyrrolidine nucleus allow it to serve as a rigid framework for presenting substituents in a well-defined three-dimensional orientation, making it an ideal component for interacting with biological targets. This technical guide provides a comprehensive overview of the historical discovery, the evolution of synthetic methodologies, and the profound impact of substituted pyrrolidines in the development of therapeutic agents.

Early Discovery and Natural Origins

The history of pyrrolidines is deeply rooted in the study of natural products. The amino acid L-proline, a proteinogenic building block, is one of the most fundamental and widely recognized naturally occurring pyrrolidines. Its constrained cyclic structure imparts unique conformational rigidity to peptides and proteins. Beyond amino acids, a diverse array of pyrrolidine alkaloids has been isolated from plants.[1] Early examples include hygrine and cuscohygrine, found in the leaves of the coca shrub.[1]

These natural alkaloids, synthesized by plants as a defense mechanism against herbivores, provided the first clues to the biological activities associated with this scaffold.[2] For centuries, many plants containing these compounds were used in traditional medicine, though their specific chemical structures and mechanisms of action were unknown.[1] The recognition of these naturally occurring molecules spurred the initial interest of organic chemists in the synthesis and derivatization of the pyrrolidine core.

Evolution of Synthetic Methodologies

The journey from isolating natural pyrrolidines to designing them in the lab has been marked by significant advances in synthetic organic chemistry. Methodologies have evolved from classical cyclization reactions to highly sophisticated stereoselective and catalytic processes.

Classical and Chiral Pool Synthesis

Early synthetic approaches often involved the cyclization of linear precursors. A notable method is the reaction of 1,4-butanediol with ammonia at high temperatures and pressures.[3] A more targeted approach, which became a mainstay for producing chiral pyrrolidines, utilizes the "chiral pool." L-proline and 4-hydroxyproline, being readily available and enantiomerically pure, serve as ideal starting materials for a vast number of pyrrolidine-containing drugs.[4] This strategy allows for the direct incorporation of stereochemistry from the starting material into the final product, a critical consideration in drug design. The synthesis of the groundbreaking antihypertensive drug Captopril, for example, begins with L-proline.[5][6]

Modern Catalytic and Cycloaddition Strategies

The development of modern synthetic methods has provided more versatile and efficient routes to complex substituted pyrrolidines.

-

1,3-Dipolar [3+2] Cycloaddition: This has become one of the most powerful and widely used methods for constructing the pyrrolidine ring.[7] The reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the five-membered ring in a highly controlled manner.[7][8] This method allows for the creation of multiple stereocenters in a single, atom-economical step.[7]

-

Transition-Metal Catalysis: Various transition metals, including ruthenium, iridium, and rhodium, have been employed to catalyze the synthesis of pyrrolidines.[7][9] These methods include cascade cyclizations, intramolecular C-H amination, and reductive aminations, offering high yields and selectivity under mild conditions.[7][9]

Below is a generalized workflow for the synthesis of substituted pyrrolidines via the popular [3+2] cycloaddition of an azomethine ylide.

Substituted Pyrrolidines in Medicinal Chemistry

The true impact of the pyrrolidine scaffold is most evident in the vast number of FDA-approved drugs that contain this moiety.[8] Its ability to generate structural diversity and introduce chirality has made it a privileged scaffold in drug discovery, leading to treatments for a wide range of diseases.

Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

One of the earliest and most significant successes in pyrrolidine-based drug design is Captopril , the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[10] It is used to treat hypertension and congestive heart failure.[11][12] Captopril's mechanism of action involves the targeted inhibition of ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure.[4][11]

The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure.[4] Renin cleaves angiotensinogen (produced by the liver) to form angiotensin I.[11] ACE, primarily found in the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[4][11] Angiotensin II causes blood vessels to narrow and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.[4] Both of these effects lead to an increase in blood pressure.[11] Captopril, by inhibiting ACE, blocks the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion, thereby lowering blood pressure.[11][13]

The signaling pathway below illustrates the RAAS and the specific inhibitory action of Captopril.

Biological Activity Data

The versatility of the pyrrolidine scaffold is demonstrated by the broad range of biological activities exhibited by its derivatives. The following table summarizes quantitative data for several substituted pyrrolidines across different therapeutic areas.

| Compound Class/Name | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀ / Kᵢ) | Reference(s) |

| Pyrrolidine-based compounds | Anticancer (Antiproliferative) | HCT116, HL60 | 2.9 - 16 µM (IC₅₀) | [14] |

| Pyrrolidine-2,5-diones | Anticancer (Antiproliferative) | MCF-7, HeLa | 17 - 37 µM (IC₅₀) | [15] |

| Pyrrolidine Sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) Inhibition | DPP-IV Enzyme | 11.32 ± 1.59 µM (IC₅₀) | [16][17] |

| 1,2,4-Oxadiazole Pyrrolidines | Antibacterial (DNA Gyrase Inhibition) | E. coli DNA Gyrase | 120 ± 10 nM (IC₅₀) | [16][17] |

| (S)-pyrrolidine derivative | CXCR4 Receptor Antagonist | CXCR4 Receptor | 79 nM (IC₅₀) | [15] |

| Benzenesulfonamide derivative | Carbonic Anhydrase II (hCAII) Inhibition | hCAII Enzyme | 5.14 ± 0.61 nM (Kᵢ) | [16][17] |

Key Experimental Protocols

To provide practical insight, this section details representative protocols for the synthesis of substituted pyrrolidines, reflecting the key methodologies discussed.

Protocol 1: Synthesis of Captopril from L-Proline

This procedure is a classical example of using the chiral pool to synthesize a drug molecule. It involves the acylation of L-proline with a substituted propanoyl chloride, followed by deprotection.[5][6]

-

Dissolution of L-Proline: In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve L-proline (1 equivalent) in a solution of aqueous sodium hydroxide (2 equivalents in water).

-

Acylation: While maintaining the temperature below 5 °C and vigorous stirring, slowly add (2S)-3-acetylthio-2-methylpropanoyl chloride (1 equivalent) dropwise. Concurrently, add an aqueous solution of sodium hydroxide to maintain the pH of the mixture between 8 and 9.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Acidification and Extraction: Cool the reaction mixture again and acidify to a pH of 1-2 with concentrated hydrochloric acid. Extract the product, 1-(3-acetylthio-2-methylpropanoyl)-L-proline, into an organic solvent such as ethyl acetate (3x volumes).

-

Ammonolysis (Deprotection): Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Dissolve the resulting oil in chilled, oxygen-free water and treat with concentrated aqueous ammonia under an inert atmosphere (e.g., nitrogen).

-

Final Isolation: Stir the mixture at room temperature for 30 minutes. Acidify the solution with hydrochloric acid and extract the final product, Captopril, with an organic solvent. The product can be further purified by crystallization.[18]

Protocol 2: Silver-Catalyzed [3+2] Cycloaddition

This protocol describes a modern, catalytic approach to synthesizing a densely substituted pyrrolidine.[19]

-

Reagent Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the N-substituted imine (dipolarophile, 1 equivalent), silver carbonate (Ag₂CO₃, 10 mol%) as the catalyst, and an anhydrous solvent such as toluene.

-

Initiation of Reaction: Add the α-imino ester (azomethine ylide precursor, 2 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted pyrrolidine product.[19]

Conclusion and Future Outlook

From their origins as curious natural alkaloids to their current status as indispensable scaffolds in blockbuster drugs, substituted pyrrolidines have had a remarkable journey. The development of robust and stereoselective synthetic methodologies continues to expand the accessible chemical space, allowing chemists to fine-tune molecular architecture for optimal biological activity. As our understanding of complex biological pathways deepens, the pyrrolidine ring is certain to remain a critical tool for researchers and drug development professionals, enabling the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The rich history and ongoing innovation surrounding this simple five-membered ring underscore its enduring importance to the future of medicine.

References

- 1. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Renin angiotensin aldosterone system | PPTX [slideshare.net]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Captopril synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Angiotensin-converting enzyme inhibitor captopril prevents activation-induced apoptosis by interfering with T cell activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Captopril? [synapse.patsnap.com]

- 12. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Captopril - Wikipedia [en.wikipedia.org]

- 14. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 18. CN107652215A - A kind of preparation method of captopril - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Stereoisomers of 3-(2,2-Dimethylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a foundational scaffold in numerous natural products and pharmaceutical agents, making the stereochemical purity of its derivatives a critical parameter in drug development.[1] This document provides a comprehensive technical overview of the potential stereoisomers of 3-(2,2-dimethylpropyl)pyrrolidine. It details the stereochemical analysis of the molecule, identifies the number and type of possible stereoisomers, and presents detailed experimental protocols for their separation and characterization. This guide is intended to serve as a resource for researchers in medicinal chemistry, organic synthesis, and pharmacology.

Stereochemical Analysis of this compound

To determine the potential stereoisomers of a molecule, it is essential to first identify all stereogenic centers. A stereogenic center, or chiral center, is an atom (typically carbon) bonded to four different substituent groups.

The structure of this compound consists of a five-membered pyrrolidine ring substituted at the C3 position with a 2,2-dimethylpropyl (neopentyl) group.

Structural Analysis:

-

C2 and C5: These carbon atoms are each bonded to two hydrogen atoms, and therefore are not chiral.

-

C4: This carbon is also bonded to two hydrogen atoms and is not chiral.

-

C3: This carbon atom is bonded to four distinct groups:

-

A hydrogen atom (-H)

-

A 2,2-dimethylpropyl group (-CH₂C(CH₃)₃)

-

A -CH₂NH- portion of the ring (pathway towards C2/N)

-

A -CH₂CH₂- portion of the ring (pathway towards C4/C5)

-

Since the pathways around the ring from C3 are different, all four groups attached to the C3 carbon are unique. Consequently, C3 is the sole chiral center in the this compound molecule.

With one chiral center (n=1), the maximum number of possible stereoisomers is given by the formula 2ⁿ, which results in 2¹ = 2 stereoisomers. These two stereoisomers exist as a pair of non-superimposable mirror images known as enantiomers.

Potential Stereoisomers

The two enantiomers of this compound are designated based on the Cahn-Ingold-Prelog (CIP) priority rules as (R)-3-(2,2-dimethylpropyl)pyrrolidine and (S)-3-(2,2-dimethylpropyl)pyrrolidine. A 50:50 mixture of these two enantiomers is known as a racemic mixture.[2]

Data Presentation: Summary of Stereoisomers

| Property | (R)-3-(2,2-Dimethylpropyl)pyrrolidine | (S)-3-(2,2-Dimethylpropyl)pyrrolidine |

| Stereochemical Descriptor | R | S |

| Relationship | Enantiomer | Enantiomer |

| Physical Properties | Identical (except for optical rotation) | Identical (except for optical rotation) |

| Chemical Properties | Identical (except with other chiral reagents) | Identical (except with other chiral reagents) |

| Optical Rotation | Dextrorotatory (+) or Levorotatory (-) | Equal in magnitude, opposite in sign |

Visualization of Stereoisomeric Relationship

The logical relationship between the racemic mixture and the individual enantiomers can be visualized as a separation process.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Experimental Protocols

The separation (resolution) and characterization of enantiomers require specialized techniques that can differentiate between chiral molecules.

Protocol for Enantiomeric Separation via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary method for separating enantiomers.[3][4] The principle relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

Objective: To separate the (R) and (S) enantiomers of this compound from a racemic mixture.

Materials and Equipment:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or crown ether-based like Crownpak® for primary/secondary amines).[5]

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Mobile phase additives (e.g., trifluoroacetic acid (TFA) for crown ether columns or diethylamine (DEA) for polysaccharide columns).

-

Racemic this compound sample.

-

Volumetric flasks and pipettes.

Methodology:

-

Sample Preparation: Prepare a stock solution of the racemic mixture at a concentration of 1 mg/mL in the mobile phase.

-

Column Selection: Select an appropriate chiral column. For a secondary amine like this pyrrolidine derivative, a Crownpak® CR-I(+) column is often effective with an acidic additive, while polysaccharide-based columns (e.g., Chiralpak IE) are also widely used.[5]

-

Mobile Phase Preparation:

-

For a Crownpak® column, a typical mobile phase is a mixture of an acidic aqueous solution and an organic modifier (e.g., perchloric acid solution/acetonitrile).

-

For a polysaccharide column, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive like DEA (e.g., Hexane/IPA/DEA 80:20:0.1 v/v/v).

-

-

HPLC System Setup:

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the column temperature (e.g., 25 °C).

-

Set the detector wavelength (e.g., 210 nm if no strong chromophore is present, or use an MS detector).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column and record the chromatogram. The two enantiomers should elute as two separate peaks.

-

Analysis: The ratio of the peak areas corresponds to the ratio of the enantiomers in the mixture. For a racemic mixture, the peak areas should be approximately equal.

Protocol for Characterization via Polarimetry

Polarimetry measures the rotation of plane-polarized light caused by an optically active compound.[6] Enantiomers rotate light by equal magnitudes but in opposite directions.[7]

Objective: To determine the specific rotation [α] of each separated enantiomer.

Materials and Equipment:

-

Polarimeter.

-

Polarimeter cell (e.g., 1 dm path length).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, or chloroform).

-

Purified enantiomer samples from chiral separation.

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the purified enantiomer (e.g., 100 mg) and dissolve it in a 10 mL volumetric flask with the chosen solvent to get a known concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent. The reading should be zeroed.

-

Measurement:

-

Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Repeat the measurement several times and calculate the average.

-

-

Calculation of Specific Rotation: Calculate the specific rotation using Biot's law: [α]ᵀλ = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Reporting: Report the specific rotation with the sign (+ for dextrorotatory, - for levorotatory), temperature, and wavelength, e.g., [α]²⁰D = +15.2 (c 1.0, MeOH).

Protocol for Characterization via Chiral NMR Spectroscopy

NMR spectroscopy in the presence of a chiral shift reagent (CSR) or a chiral derivatizing agent (CDA) can be used to distinguish between enantiomers.[8] These agents form transient diastereomeric complexes or stable diastereomers, respectively, which have distinct NMR spectra.[9]

Objective: To resolve the signals of the (R) and (S) enantiomers in an NMR spectrum to determine enantiomeric excess.

Materials and Equipment:

-

High-field NMR spectrometer.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃).

-

Chiral Shift Reagent (e.g., Eu(hfc)₃) or Chiral Derivatizing Agent (e.g., Mosher's acid chloride).[9]

-

Racemic or enantiomerically enriched sample.

Methodology (using a Chiral Shift Reagent):

-

Initial Spectrum: Dissolve a known amount of the this compound sample in a deuterated solvent and acquire a standard ¹H NMR spectrum.

-

Addition of CSR: Add a small, sub-stoichiometric amount of the chiral shift reagent (e.g., 0.1 equivalents) to the NMR tube.

-

Spectrum Acquisition: Shake the tube to ensure mixing and acquire another ¹H NMR spectrum. The signals corresponding to protons near the chiral center of the two enantiomers should begin to resolve into two separate sets of peaks.

-

Titration: Continue to add small increments of the CSR, acquiring a spectrum after each addition, until optimal separation of a key proton signal is achieved without excessive line broadening.

-

Analysis: Integrate the separated signals. The ratio of the integrals corresponds directly to the enantiomeric ratio of the sample.

Disclaimer: The experimental protocols provided are general guidelines. Specific conditions such as the choice of chiral column, mobile phase composition, and NMR reagent may require optimization for this particular compound.

References

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. studylib.net [studylib.net]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

Solubility Profile of 3-(2,2-Dimethylpropyl)pyrrolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 3-(2,2-Dimethylpropyl)pyrrolidine in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a comprehensive experimental protocol for determining its solubility profile. Furthermore, it discusses the general solubility properties of pyrrolidine derivatives and presents a visual workflow for the experimental determination of solubility. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and characterization of pyrrolidine-based compounds.

Introduction

This compound is a substituted pyrrolidine, a class of organic compounds that are integral to the structure of many natural products and synthetic pharmaceuticals.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a common scaffold in medicinal chemistry.[3] Understanding the solubility of such compounds is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and pharmacokinetic properties.

This guide provides a robust framework for the experimental determination of the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.

Physicochemical Properties

While specific experimental data for this compound is limited, the basic properties can be inferred from its structure and comparison to related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C9H19N | [4] |

| Molecular Weight | 141.25 g/mol | [4] |

| CAS Number | 1337112-03-4 | [4] |

| General Description | Expected to be a liquid at room temperature, similar to other substituted pyrrolidines. | Inferred |

| Predicted XlogP | 2.9 (for the related compound 3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine) | [5] |

Note: The XlogP value, a measure of lipophilicity, for a closely related compound suggests that this compound is likely to have good solubility in non-polar organic solvents.

Anticipated Solubility Profile

Based on the structural features of this compound, a qualitative solubility profile can be anticipated:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate. The bulky, non-polar neopentyl group will facilitate interaction with these solvents.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone, acetonitrile, and tetrahydrofuran.

-

Lower Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, although some solubility is still likely due to the hydrogen bonding capability of the secondary amine.

-

Low to Very Low Solubility: Expected in water. The large hydrophobic substituent will significantly reduce aqueous solubility compared to the parent pyrrolidine, which is miscible with water.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, methanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Experimental Workflow Diagram:

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this technical guide provides a comprehensive framework for its experimental determination. The structural characteristics of the molecule suggest a favorable solubility profile in a range of non-polar and moderately polar organic solvents. The detailed experimental protocol and workflow diagram presented herein offer a practical approach for researchers to generate reliable solubility data, which is essential for the advancement of research and development involving this compound. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1337112-03-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine (C11H23N) [pubchemlite.lcsb.uni.lu]

Reactivity Profile of the Pyrrolidine Ring in 3-(2,2-Dimethylpropyl)pyrrolidine: An In-depth Technical Guide

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs and natural products. The introduction of substituents onto this five-membered ring significantly modulates its physicochemical properties and biological activity. This technical guide provides a detailed examination of the reactivity profile of 3-(2,2-dimethylpropyl)pyrrolidine, a derivative bearing a sterically demanding neopentyl group. We explore how this bulky, non-polar substituent influences the conformation of the pyrrolidine ring and governs the reactivity at both the nitrogen atom and the ring's C-H bonds. This document covers key reactions such as N-alkylation, N-acylation, and C-H functionalization, supported by quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Introduction to the 3-Substituted Pyrrolidine Scaffold

The saturated five-membered N-heterocycle, pyrrolidine, is a cornerstone in the design of pharmacologically active agents, particularly for central nervous system (CNS) targets. Its non-planar, flexible nature allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity and selective interactions with biological targets.

The specific molecule of interest, this compound, features a neopentyl group at the C3 position. This substituent has profound implications for the molecule's reactivity profile due to its significant steric bulk.

1.1 Conformational Influence of the Neopentyl Group The pyrrolidine ring exists in a dynamic equilibrium between various envelope and twisted conformations. A large substituent at the C3 position will strongly favor a pseudoequatorial orientation to minimize steric strain, particularly 1,3-diaxial-like interactions. This conformational locking has two major consequences:

-

It reduces the overall conformational flexibility of the ring.

-

It creates distinct steric environments for the axial and equatorial protons at each carbon, and influences the accessibility of the nitrogen lone pair.

The steric demand of the neopentyl group is comparable to the well-studied tert-butyl group, which has a high conformational A-value, indicating a strong preference for the equatorial position.[1][2] This steric hindrance is the dominant factor governing the regioselectivity and reaction rates of subsequent chemical transformations.

Reactivity at the Nitrogen Atom

The secondary amine nitrogen is the most reactive site in the pyrrolidine ring, functioning as both a base and a nucleophile.

2.1 Basicity and Nucleophilicity The basicity of the pyrrolidine nitrogen is influenced by the electronic and steric effects of its substituents. For this compound, the alkyl group is electron-donating via induction, which slightly increases the electron density on the nitrogen, thereby enhancing its basicity compared to unsubstituted pyrrolidine. However, the bulky neopentyl group can sterically hinder the approach of protons or electrophiles, potentially lowering its effective nucleophilicity in certain reactions. The pKa of the conjugate acid of a typical 3-alkylpyrrolidine is expected to be in the range of 10.5 - 11.3, similar to other secondary amines like N-methylpyrrolidine.[3]

2.2 N-Alkylation N-alkylation of secondary amines with alkyl halides is a fundamental transformation. However, it can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts.[4] For a sterically hindered amine like this compound, the rate of the initial alkylation to a tertiary amine is expected to be slower than for less hindered amines. This same steric hindrance, however, significantly disfavors the second alkylation step, making the formation of the tertiary amine product more selective.[4][5] Reactions typically require a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), to neutralize the HX generated without competing with the pyrrolidine nucleophile.[5]

2.3 N-Acylation N-acylation with reagents like acid chlorides or anhydrides is generally a high-yielding and selective reaction for secondary amines. The steric hindrance from the C3-neopentyl group can slow the reaction rate compared to unsubstituted pyrrolidine. Therefore, more forcing conditions (e.g., elevated temperatures) or the use of highly reactive acylating agents may be necessary to achieve complete conversion. The reaction is typically performed in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

Reactivity of the Pyrrolidine Ring C-H Bonds

Direct functionalization of C-H bonds is a powerful strategy for modifying the pyrrolidine scaffold. The regioselectivity of these reactions on this compound is dictated by both electronic effects and the steric influence of the neopentyl group.

3.1 Regioselectivity in C-H Functionalization The C-H bonds of the pyrrolidine ring have different reactivities:

-

C2 and C5 (α-positions): These positions are adjacent to the nitrogen atom, making them electronically activated and susceptible to oxidation and deprotonation, especially when the nitrogen is protected with an electron-withdrawing group.

-

C3 and C4 (β-positions): These positions are less electronically activated.

In this compound, the C3 position is substituted. The bulky neopentyl group will sterically shield the C3-H and, to a lesser extent, the adjacent C2 and C4 positions. Therefore, C-H functionalization is most likely to occur at the C5 position, which is the most electronically activated and least sterically hindered site. Functionalization at C4 is also possible but would be sterically more challenging than at C5. The C2 position is significantly more hindered due to its proximity to the bulky C3 substituent.

Oxidation of the Pyrrolidine Ring

Oxidation of the pyrrolidine ring can lead to various products, including pyrrolidinones (lactams) or iminium ion intermediates. The oxidation of N-acyl pyrrolidines to the corresponding N-acyl-5-pyrrolidinone often occurs at the α-carbon (C5), which is both electronically activated and, in this case, sterically most accessible. Reagents such as RuO₄ or various iron complexes can facilitate this transformation.

Role in Medicinal Chemistry: CNS Receptor Signaling

3-Aryl and 3-alkyl substituted pyrrolidines are well-known structural motifs in ligands for dopamine and serotonin receptors, which are critical G-protein coupled receptors (GPCRs) involved in neurotransmission.[1][6] The 3-substituent can play a key role in modulating the affinity and selectivity for different receptor subtypes (e.g., D2 vs. D3 dopamine receptors).

5.1 Dopamine Receptor Signaling Pathway Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[7] D1-like receptors typically couple to Gαs proteins to activate adenylyl cyclase, increasing cyclic AMP (cAMP) levels. D2-like receptors couple to Gαi proteins to inhibit adenylyl cyclase, decreasing cAMP levels.[7][8] The resulting signaling cascade modulates neuronal excitability and gene expression.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2,2-Dimethylpropyl)pyrrolidine Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(2,2-dimethylpropyl)pyrrolidine derivatives, a novel class of compounds with potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. The bulky, lipophilic neopentyl group at the 3-position of the pyrrolidine scaffold is anticipated to influence receptor binding affinity, selectivity, and pharmacokinetic properties.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of clinically used drugs and biologically active molecules.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for target engagement.[1] Modifications at the 3-position of the pyrrolidine ring have been shown to modulate the pharmacological activity of various compounds, including those targeting CNS receptors such as GABA, dopamine, and serotonin receptors.[2] The introduction of a sterically demanding 2,2-dimethylpropyl (neopentyl) group is a rational design strategy to explore new chemical space and potentially enhance selectivity and metabolic stability.

This document outlines a synthetic approach to this compound-2,5-dione, a key intermediate that can be further elaborated to a variety of derivatives for screening in drug discovery programs. The proposed synthesis is based on a Michael addition of a neopentyl nucleophile to an α,β-unsaturated precursor, a robust and versatile method for C-C bond formation.[3]

Potential Signaling Pathway Involvement: GABAergic Neurotransmission

Given the structural similarity of the pyrrolidine-2,5-dione core to known anticonvulsant agents, a potential biological target for these novel derivatives is the GABAergic system.[] The following diagram illustrates a simplified GABA-A receptor signaling pathway, a primary target for many CNS depressants and anticonvulsants.

References

The Promising Role of 3-(2,2-Dimethylpropyl)pyrrolidine in Synthetic Chemistry: A Building Block with Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction